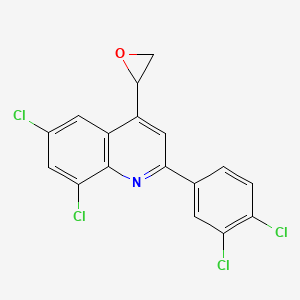
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms to the quinoline ring.
Aryl Coupling: Coupling of the dichlorophenyl group to the quinoline core.
Epoxidation: Formation of the oxiranyl group through an epoxidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxiranyl group.
Reduction: Reduction reactions could target the quinoline ring or the oxiranyl group.
Substitution: Halogen atoms on the quinoline ring may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups to the quinoline ring.
Applications De Recherche Scientifique
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline may have applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar structures but different functional groups.
Epoxyquinolines: Quinoline derivatives with an epoxide group.
Uniqueness
6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is unique due to its specific substitution pattern and the presence of both dichlorophenyl and oxiranyl groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
25806-81-9 |
|---|---|
Formule moléculaire |
C17H9Cl4NO |
Poids moléculaire |
385.1 g/mol |
Nom IUPAC |
6,8-dichloro-2-(3,4-dichlorophenyl)-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2 |
Clé InChI |
NUWLCHYCYQISKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


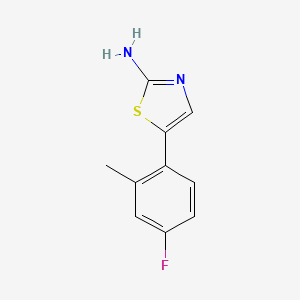
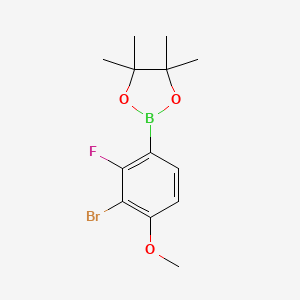
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)
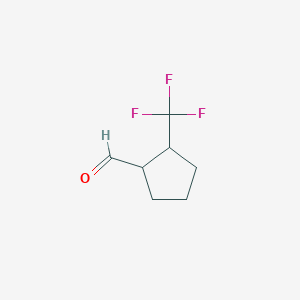
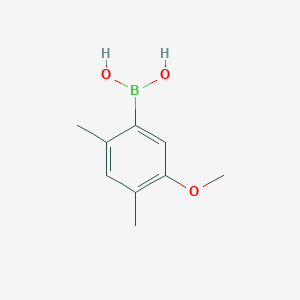


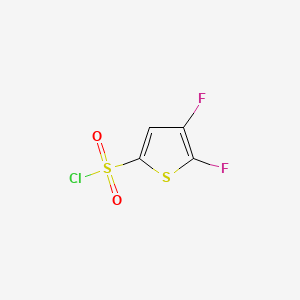
![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
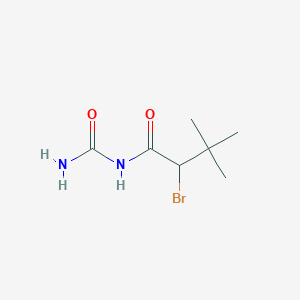
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
